2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylpyrazolyl group, and a naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through a cyclization reactionThe final step involves the acylation of the pyrazole ring with 4-chlorophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
1,2,3-Triazoles: Share the pyrazole ring structure but with different substituents and biological activities.
Uniqueness
2-(4-CHLOROPHENYL)-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H22ClN3O |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-24(26-23(29)14-18-10-12-21(25)13-11-18)17(2)28(27-16)15-20-8-5-7-19-6-3-4-9-22(19)20/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
LNGNJFCZJSNRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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